N,N-Bis(2-cyanoethyl)-alpha-phenylimino-P-toluidine
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Overview
Description
N,N-Bis(2-cyanoethyl)-alpha-phenylimino-P-toluidine is a complex organic compound with a unique structure that includes cyanoethyl groups and a phenylimino group attached to a toluidine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-cyanoethyl)-alpha-phenylimino-P-toluidine typically involves the reaction of alpha-phenylimino-P-toluidine with acrylonitrile in the presence of a catalyst. The reaction conditions often include:
Temperature: 20-70°C
Catalyst: Strongly acidic cation exchange resin or glycol ether
Reaction Time: 5-30 minutes
The use of a cation exchange resin as a catalyst not only eliminates the need for distillation for purification but also improves the yield significantly .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize environmental impact and reduce costs by recycling catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(2-cyanoethyl)-alpha-phenylimino-P-toluidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The cyanoethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halides, alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles, while reduction can produce primary or secondary amines .
Scientific Research Applications
N,N-Bis(2-cyanoethyl)-alpha-phenylimino-P-toluidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism by which N,N-Bis(2-cyanoethyl)-alpha-phenylimino-P-toluidine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The cyanoethyl groups can participate in nucleophilic and electrophilic reactions, while the phenylimino group can engage in aromatic interactions. These interactions can modulate the activity of biological pathways and influence the compound’s reactivity .
Comparison with Similar Compounds
Similar Compounds
- N,N-Bis(2-cyanoethyl)formamide
- N,N-Bis(2-cyanoethyl)-2-hydroxyethylamine
- N,N-Bis(2-cyanoethyl)-N’-hexylthiourea
Uniqueness
N,N-Bis(2-cyanoethyl)-alpha-phenylimino-P-toluidine is unique due to its specific combination of cyanoethyl and phenylimino groups attached to a toluidine backbone.
Properties
CAS No. |
56133-54-1 |
---|---|
Molecular Formula |
C19H18N4 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
3-[N-(2-cyanoethyl)-4-(phenyliminomethyl)anilino]propanenitrile |
InChI |
InChI=1S/C19H18N4/c20-12-4-14-23(15-5-13-21)19-10-8-17(9-11-19)16-22-18-6-2-1-3-7-18/h1-3,6-11,16H,4-5,14-15H2 |
InChI Key |
GEWVPFPUUZSDFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=CC2=CC=C(C=C2)N(CCC#N)CCC#N |
Origin of Product |
United States |
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